Acetamide, N-(3-((4-(diethylamino)phenyl)imino)-6-oxo-1,4-cyclohexadien-1-yl)-
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Overview
Description
Acetamide, N-(3-((4-(diethylamino)phenyl)imino)-6-oxo-1,4-cyclohexadien-1-yl)- is a complex organic compound known for its unique structure and diverse applications. This compound is characterized by the presence of a diethylamino group attached to a phenyl ring, which is further connected to an imino group and a cyclohexadienone moiety. The intricate arrangement of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(3-((4-(diethylamino)phenyl)imino)-6-oxo-1,4-cyclohexadien-1-yl)- typically involves multi-step organic reactions. One common method includes the reaction of diethylamine with a substituted benzaldehyde to form an imine intermediate. This intermediate is then subjected to cyclization and oxidation reactions to yield the final product. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as palladium complexes to facilitate the transformations .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solvent recycling and the use of environmentally benign catalysts, are often employed to minimize the environmental impact of the industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(3-((4-(diethylamino)phenyl)imino)-6-oxo-1,4-cyclohexadien-1-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like bromine. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions include quinones, amines, and substituted phenyl derivatives. These products can further undergo additional transformations to yield a wide range of compounds with diverse chemical and biological properties .
Scientific Research Applications
Acetamide, N-(3-((4-(diethylamino)phenyl)imino)-6-oxo-1,4-cyclohexadien-1-yl)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds and as a reagent in organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent in the treatment of various diseases.
Industry: It finds applications in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Acetamide, N-(3-((4-(diethylamino)phenyl)imino)-6-oxo-1,4-cyclohexadien-1-yl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other acetamide derivatives such as:
- N-phenylacetamide
- N-(4-(diethylamino)phenyl)acetamide
- N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide
Uniqueness
What sets Acetamide, N-(3-((4-(diethylamino)phenyl)imino)-6-oxo-1,4-cyclohexadien-1-yl)- apart from these similar compounds is its unique combination of functional groups, which imparts distinct chemical reactivity and biological activity.
Properties
CAS No. |
5991-91-3 |
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Molecular Formula |
C18H21N3O2 |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
N-[3-[4-(diethylamino)phenyl]imino-6-oxocyclohexa-1,4-dien-1-yl]acetamide |
InChI |
InChI=1S/C18H21N3O2/c1-4-21(5-2)16-9-6-14(7-10-16)20-15-8-11-18(23)17(12-15)19-13(3)22/h6-12H,4-5H2,1-3H3,(H,19,22) |
InChI Key |
XAOHEIMEFGHVLV-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)N=C2C=CC(=O)C(=C2)NC(=O)C |
Origin of Product |
United States |
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